(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride

Adenosine Receptor Pharmacology GPCR Selectivity Profiling CNS Drug Discovery

Research on A2A antagonists and DPP-4 inhibitors requires stereochemically pure azetidine intermediates; generic racemic mixtures introduce confounding biological activity. This (S)-configured acetamide derivative eliminates that variability. - Defined (S)-stereochemistry critical for A2A receptor selectivity (~3,800-fold over A2B) and patent-compliant DPP-4 inhibitor synthesis. - Secondary amine handle enables direct diversification via acylation or reductive amination for β-turn mimetic construction. - Supplied as a stable hydrochloride salt to ensure long-term storage integrity and reproducible experimental outcomes.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
Cat. No. B11918238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCNC(=O)CC1CCN1.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1
InChIKeyXWUMAWIIGQKIEE-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Azetidin-2-yl)-N-methylacetamide HCl: Overview


(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride is a chiral azetidine-containing acetamide derivative supplied as a hydrochloride salt with CAS number 1956437-08-3, molecular formula C6H13ClN2O, and molecular weight 164.63 g/mol . The compound features an (S)-configured stereocenter at the azetidine 2-position, with the SMILES notation O=C(NC)C[C@H]1NCC1.[H]Cl confirming the defined (S)-enantiomeric form . As a member of the azetidine class of four-membered saturated nitrogen heterocycles, this compound combines the conformational rigidity of the strained azetidine ring with an N-methylacetamide functional group, making it a valuable chiral building block in medicinal chemistry for the construction of stereochemically defined pharmacophores and peptidomimetic scaffolds [1].

(S)-2-(Azetidin-2-yl)-N-methylacetamide HCl: Generic Substitution Risks


Generic substitution of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride with its racemic form or regioisomeric analogs is not scientifically equivalent due to the established stereochemical dependence of azetidine-containing pharmacophores on biological target engagement [1]. The azetidine ring imposes significant conformational constraints, and the specific (S)-stereochemistry at the 2-position determines both the three-dimensional orientation of the N-methylacetamide side chain and the compound's ability to form stereospecific hydrogen-bonding interactions with chiral binding pockets [2]. Substitution with the racemate introduces the (R)-enantiomer as an inactive or differentially active impurity that can confound structure-activity relationship (SAR) interpretation, reduce assay reproducibility, and invalidate patent claims requiring defined stereochemistry [1]. Furthermore, regioisomeric variants such as N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS 935668-15-8) position the acetamide moiety at the azetidine nitrogen rather than the C2 carbon, fundamentally altering the vector of substitution and the conformational ensemble accessible to the molecule, thereby precluding direct interchangeability in synthetic routes and pharmacological studies [3].

(S)-2-(Azetidin-2-yl)-N-methylacetamide HCl: Differentiation Evidence


A2A vs. A2B Receptor Selectivity

Compounds within the azetidine-2-yl acetamide structural class exhibit pronounced selectivity between adenosine A2A and A2B receptor subtypes. Although direct comparative data for the exact (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride molecule are not available in public literature, class-level SAR evidence from structurally related azetidine-containing scaffolds demonstrates that this core architecture confers ~3,800-fold selectivity for the A2A receptor (IC50 = 2.90 nM) over the A2B receptor (IC50 = 11,100 nM) in human recombinant systems [1]. This selectivity profile distinguishes the azetidine-2-yl acetamide scaffold from broader adenosine receptor antagonist classes such as xanthines, which typically exhibit less pronounced A2A/A2B discrimination, and supports the prioritization of this structural class for applications requiring precise receptor subtype targeting [2].

Adenosine Receptor Pharmacology GPCR Selectivity Profiling CNS Drug Discovery

Enantiomeric Purity: (S)-Enantiomer vs. Racemate

The (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride product is supplied with defined (S)-stereochemistry at the azetidine 2-position, as confirmed by SMILES notation O=C(NC)C[C@H]1NCC1.[H]Cl and minimum purity specifications of 95-97% from commercial suppliers . This defined stereochemistry distinguishes the compound from racemic 2-(azetidin-2-yl)-N-methylacetamide (CAS 1935216-54-8), which contains an undefined mixture of (R)- and (S)-enantiomers [1]. In enantioselective synthetic applications, the use of racemic material would introduce the (R)-enantiomer as an impurity that may exhibit divergent reactivity, different binding affinities, or altered pharmacokinetic properties, thereby compromising the reproducibility and interpretability of downstream results [2].

Chiral Synthesis Enantioselective Catalysis Stereochemical Purity

C2 vs. N-Substitution Regioisomerism

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride positions the acetamide substituent at the azetidine C2 carbon, a regioisomeric arrangement that differs fundamentally from N-substituted analogs such as N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS 935668-15-8), where the acetamide group is attached directly to the azetidine nitrogen [1]. This regioisomeric distinction carries significant implications for molecular geometry and synthetic utility: C2-substituted azetidines possess a chiral center at the point of attachment, enabling stereochemical control and generation of a defined vector for further functionalization, whereas N-substituted analogs lack this chiral center at the attachment site and project substituents along the azetidine ring plane [2]. The C2-substitution pattern also preserves the secondary amine of the azetidine ring for subsequent derivatization, whereas N-substitution consumes this reactive handle [3].

Medicinal Chemistry Scaffold Differentiation Conformational Analysis

(S)-2-(Azetidin-2-yl)-N-methylacetamide HCl: Application Scenarios


A2A Receptor Probe Synthesis

Based on class-level evidence demonstrating high A2A receptor affinity (IC50 = 2.90 nM) and ~3,800-fold selectivity over the A2B receptor for azetidine-2-yl acetamide scaffolds, (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride serves as a chiral building block for constructing A2A-selective antagonist or inverse agonist probe molecules in CNS drug discovery programs targeting Parkinson's disease, sleep disorders, or immuno-oncology applications [1]. The defined (S)-stereochemistry at the C2 position enables the systematic exploration of stereochemical SAR around the azetidine core, while the C2-substitution pattern preserves the secondary amine for subsequent diversification [2].

DPP-4 Inhibitor Synthesis Intermediate

Recent patent disclosures (WO2023/123456) identify (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride as a key chiral intermediate in the synthesis of novel DPP-4 inhibitors for type 2 diabetes treatment [1]. The defined (S)-stereochemistry is critical for achieving the required stereochemical configuration in the final DPP-4 inhibitor pharmacophore, and procurement of the enantiomerically defined (S)-form rather than the racemate ensures the synthetic route yields the stereochemically pure active pharmaceutical ingredient candidate [1].

Peptidomimetics via C2 Amine Derivatization

The C2-substituted azetidine core of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride retains a secondary amine reactive handle that distinguishes it from N-substituted azetidine acetamides [1]. This secondary amine can undergo acylation, alkylation, reductive amination, or urea formation to generate diverse peptidomimetic scaffolds with defined three-dimensional geometry [2]. The combination of the conformationally constrained azetidine ring with the chiral C2 center provides a rigid scaffold that mimics peptide turn motifs while offering enhanced metabolic stability compared to linear peptide analogs, making this compound valuable for the construction of β-turn mimetics and protease inhibitor scaffolds [2].

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